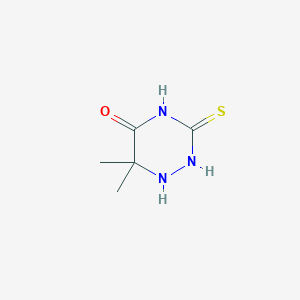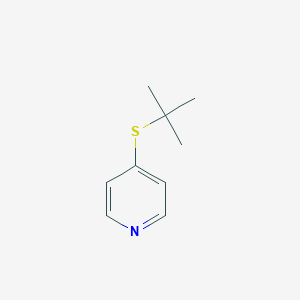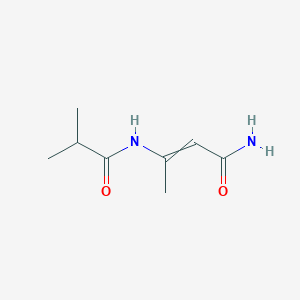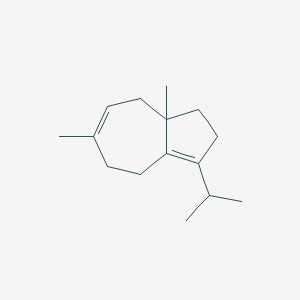
3-(Phénylsulfonyl)thiophène
Vue d'ensemble
Description
Il a une formule moléculaire de C33H37OP et une masse moléculaire de 480,632 g/mol . Ce composé est remarquable pour sa structure unique, qui comprend deux groupes cyclohexyle et un groupe méthoxynaphtalène.
Applications De Recherche Scientifique
WL-188687 has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.
Mécanisme D'action
Target of Action
It is known that thiophene derivatives are often used in the synthesis of various organic compounds, suggesting that their targets could be diverse depending on the specific context .
Mode of Action
It’s worth noting that thiophene derivatives are often involved in suzuki–miyaura coupling reactions . In these reactions, the thiophene compound participates in a transition metal-catalyzed carbon–carbon bond-forming process. The reaction involves an oxidative addition with formally electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
It’s known that thiophene derivatives can participate in various chemical reactions, including the suzuki–miyaura coupling . This reaction can lead to the formation of new carbon-carbon bonds, which could potentially affect various biochemical pathways.
Result of Action
As a thiophene derivative, it’s likely that its actions would result in the formation of new carbon-carbon bonds through reactions like the suzuki–miyaura coupling . This could potentially lead to the synthesis of various organic compounds.
Action Environment
The action of 3-(Phenylsulfonyl)thiophene can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which thiophene derivatives often participate, is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed in a variety of environmental conditions.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du WL-188687 implique la réaction de la dicyclohexylphosphine avec le 1-bromo-2-méthoxynaphtalène dans des conditions spécifiques. La réaction nécessite généralement un catalyseur au palladium et une base, telle que le carbonate de potassium, dans un solvant tel que le toluène. La réaction est effectuée sous une atmosphère inerte, généralement d'azote ou d'argon, pour éviter l'oxydation .
Méthodes de production industrielle
La production industrielle du WL-188687 suit une voie synthétique similaire, mais à plus grande échelle. Le procédé implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour garantir un rendement et une pureté élevés. Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
WL-188687 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes de phosphine.
Réduction : Les réactions de réduction peuvent convertir le groupe méthoxy en un groupe hydroxyle.
Substitution : Les cycles naphtalène peuvent subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme le brome ou l'acide nitrique.
Principaux produits
Oxydation : Oxydes de phosphine.
Réduction : Dérivés hydroxylés.
Substitution : Dérivés naphtalène bromés ou nitrés.
Applications de recherche scientifique
WL-188687 a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme ligand en chimie de coordination et en catalyse.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques.
Médecine : Enquêté pour ses propriétés thérapeutiques potentielles, y compris l'activité anticancéreuse.
Industrie : Utilisé dans le développement de matériaux avancés et comme précurseur en synthèse organique.
Mécanisme d'action
Le mécanisme d'action du WL-188687 implique son interaction avec des cibles moléculaires spécifiques. Dans les systèmes biologiques, il peut se lier aux protéines et aux enzymes, modifiant ainsi leur activité. Le groupe phosphane du composé est particulièrement réactif, ce qui lui permet de former des complexes stables avec les ions métalliques, qui peuvent ensuite participer à des cycles catalytiques .
Comparaison Avec Des Composés Similaires
Composés similaires
WL-276 : Un autre composé phosphane présentant des propriétés catalytiques similaires.
Unicité
WL-188687 est unique en raison de sa combinaison spécifique de groupes cyclohexyle et méthoxynaphtalène, qui confèrent des propriétés chimiques et physiques distinctes. Sa capacité à former des complexes stables avec les métaux et ses applications thérapeutiques potentielles en font un composé précieux dans divers domaines de la recherche .
Propriétés
IUPAC Name |
3-(benzenesulfonyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S2/c11-14(12,10-6-7-13-8-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGLKPFTYFIQSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333959 | |
| Record name | 3-(Phenylsulfonyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16718-05-1 | |
| Record name | 3-(Phenylsulfonyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16718-05-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B97720.png)


